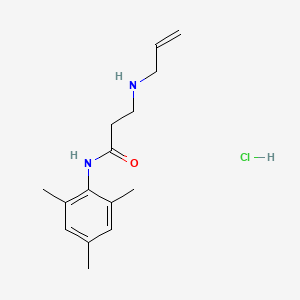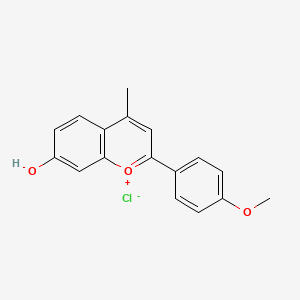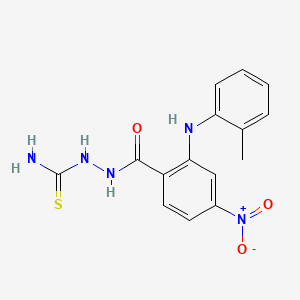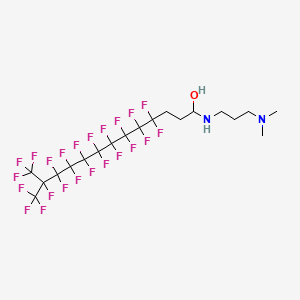
Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a propanamide backbone, a propenylamino group, and a trimethylphenyl group, along with a monohydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Propanamide Backbone: This can be achieved through the reaction of a suitable amine with a propanoic acid derivative under appropriate conditions.
Introduction of the Propenylamino Group: This step involves the reaction of the intermediate with an allylamine derivative.
Attachment of the Trimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction using a trimethylbenzene derivative.
Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The propenylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Propanamide derivatives: Compounds with similar propanamide backbones but different substituents.
Propenylamino compounds: Molecules containing the propenylamino group.
Trimethylphenyl derivatives: Compounds with the trimethylphenyl group.
Uniqueness
Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
121513-24-4 |
|---|---|
Molecular Formula |
C15H23ClN2O |
Molecular Weight |
282.81 g/mol |
IUPAC Name |
3-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-5-7-16-8-6-14(18)17-15-12(3)9-11(2)10-13(15)4;/h5,9-10,16H,1,6-8H2,2-4H3,(H,17,18);1H |
InChI Key |
RGNDNYGVUKASRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCNCC=C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















